Tert-butyl (4-(pyridin-4-yl)pyrrolidin-3-yl)carbamate

Description

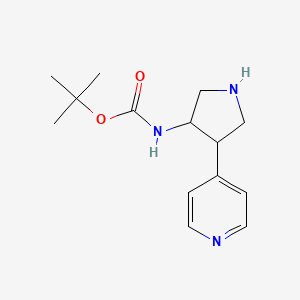

Tert-butyl (4-(pyridin-4-yl)pyrrolidin-3-yl)carbamate is a pyrrolidine-derived compound featuring a pyridin-4-yl substituent at the 4-position of the pyrrolidine ring and a tert-butyl carbamate group at the 3-position (Figure 1). This scaffold is widely utilized in medicinal chemistry due to its conformational rigidity and ability to engage in hydrogen bonding via the carbamate and pyridine moieties.

Properties

IUPAC Name |

tert-butyl N-(4-pyridin-4-ylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-12-9-16-8-11(12)10-4-6-15-7-5-10/h4-7,11-12,16H,8-9H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIIWTQWLWUITH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl (4-(pyridin-4-yl)pyrrolidin-3-yl)carbamate typically involves:

- Construction of the pyrrolidine ring or use of a suitable pyrrolidine precursor.

- Functionalization at the 4-position with a pyridin-4-yl substituent.

- Protection of the amine group with a tert-butyl carbamate (Boc) protecting group.

This sequence ensures selective functional group transformations and protection to facilitate downstream applications.

Preparation of the Pyrrolidine Core and Pyridin-4-yl Substitution

The pyrrolidine ring functionalized at the 4-position with a pyridin-4-yl group can be synthesized via nucleophilic substitution or coupling reactions involving pyrrolidine derivatives and pyridine-based electrophiles.

A representative approach involves:

- Using a 3-substituted pyrrolidine derivative (e.g., 3-aminopyrrolidine or 3-hydroxypyrrolidine).

- Introducing the pyridin-4-yl group through palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) or nucleophilic aromatic substitution on pyridine derivatives.

Protection with tert-Butyl Carbamate

The amine functionality on the pyrrolidine ring is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the tert-butyl carbamate.

Typical reaction conditions include:

- Use of a base such as triethylamine or N-ethyl-N,N-diisopropylamine.

- Solvents like dichloromethane or isopropyl alcohol.

- Room temperature or mild heating (20–100 °C).

- Reaction times ranging from 30 minutes to several hours.

Detailed Experimental Procedures and Data

The following table summarizes relevant experimental conditions and yields from closely related carbamate syntheses, which can be adapted for this compound preparation:

| Step | Reaction Components | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1. Coupling of pyrrolidine derivative with pyridine moiety | Pyrrolidine derivative, pyridin-4-yl electrophile, base (e.g., DIEA) | In n-butanol, 143–150 °C, 24 h | 7.96% to 56% (varies by substrate) | Sealed tube or pressure vessel recommended for elevated temperature |

| 2. Boc protection of amine | Di-tert-butyl dicarbonate, base (triethylamine or DIEA) | DCM or isopropyl alcohol, RT to 100 °C, 0.3–16 h | 50–88% | Purification by silica gel or reverse phase chromatography |

| 3. Hydrogenation (if required) | Pd/C catalyst, H2 atmosphere | Ethanol or methanol, RT to 220 °C, 1–2 h | 72–88% | Used to reduce protecting groups or intermediates |

| 4. Purification | Flash chromatography (C-18 reverse phase or silica gel) | Gradient elution with acetonitrile/water or methanol/DCM | - | Essential for isolating pure product |

These procedures are adapted from synthetic routes of tert-butyl carbamate derivatives of piperidine and pyrrolidine analogs, which share structural similarity with the target compound.

Representative Synthetic Example

A typical synthesis might proceed as follows:

Coupling Reaction : A mixture of a pyrrolidine derivative bearing a free amine at the 3-position and a pyridin-4-yl electrophile is stirred with N-ethyl-N,N-diisopropylamine in n-butanol at 143–150 °C for 24 hours in a sealed tube.

Work-up and Purification : After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed sequentially with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by C-18 reverse phase flash chromatography using an acetonitrile-water gradient.

Deprotection and Final Isolation : The purified intermediate is dissolved in dichloromethane, treated with trifluoroacetic acid (TFA) at room temperature for 1 hour to remove protecting groups if necessary, followed by solvent removal. The residue is dissolved in dichloromethane, treated with 2N HCl in ether to precipitate the hydrochloride salt of the final compound, which is collected by filtration.

This method yields the target tert-butyl carbamate derivative with moderate to good yields (up to 56% reported for related compounds).

Notes on Optimization and Scale-Up

- Base Selection : N-ethyl-N,N-diisopropylamine (DIEA) and triethylamine are commonly used bases; DIEA may provide better solubility and reaction rates.

- Solvent Choice : n-Butanol is favored for high-temperature coupling reactions; dichloromethane and isopropyl alcohol are preferred for protection steps.

- Temperature Control : Elevated temperatures (143–150 °C) are necessary for coupling but require sealed vessels to prevent solvent loss.

- Purification : Reverse phase chromatography is effective for isolating pure carbamate derivatives, especially when dealing with polar impurities.

- Hydrogenation : For removal of benzyl protecting groups or reduction steps, Pd/C catalyzed hydrogenation under mild conditions is efficient and high-yielding.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Coupling temperature | 143–150 °C | Requires sealed tube or pressure vessel |

| Coupling time | 24 hours | Ensures complete reaction |

| Base | DIEA or triethylamine | Affects reaction rate and yield |

| Solvent | n-Butanol for coupling; DCM or IPA for protection | Solvent choice critical for solubility and reaction control |

| Boc protection time | 0.3–16 hours | Depends on substrate and temperature |

| Hydrogenation catalyst | 10% Pd/C | For deprotection or reduction |

| Hydrogenation conditions | RT to 220 °C, 1–2 hours | Mild conditions preferred |

| Purification | C-18 reverse phase or silica gel chromatography | Essential for product purity |

| Yield range | 7.96% to 88% | Varies with substrate and conditions |

Research Findings and Considerations

- The yield and purity of tert-butyl carbamate derivatives are highly dependent on the choice of base, solvent, and reaction temperature.

- Elevated temperature coupling in n-butanol with DIEA provides efficient formation of the pyrrolidine-pyridine linkage.

- Boc protection is a robust method for amine protection, facilitating handling and purification.

- Hydrogenation steps are effective for removing benzyl groups or other protecting groups without affecting the Boc group.

- Reverse phase flash chromatography is superior for purification of polar carbamate derivatives compared to normal phase silica gel chromatography.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

Tert-butyl (4-(pyridin-4-yl)pyrrolidin-3-yl)carbamate is being investigated for its role in drug development, particularly as a pharmacological agent targeting specific receptors. The structural features of this compound allow it to interact with biological targets effectively, making it a candidate for further exploration in therapeutic contexts.

2. Neuropharmacology:

Research indicates that compounds with similar structures may exhibit neuroprotective effects. Studies have suggested that derivatives of pyrrolidine can modulate neurotransmitter systems, which could lead to treatments for neurological disorders such as depression and anxiety .

3. Anticancer Research:

The compound's ability to influence cell signaling pathways has led to investigations into its potential anticancer properties. By targeting specific molecular pathways involved in tumor growth, it may serve as a lead compound for developing new cancer therapies .

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs):

this compound has been explored for use in OLED technology due to its electronic properties. The incorporation of this compound into OLED materials can enhance the efficiency and stability of light emission, making it valuable in the development of advanced display technologies .

2. Polymer Chemistry:

In polymer synthesis, this carbamate can be utilized as a building block for creating functionalized polymers. These polymers can exhibit unique properties such as improved thermal stability and mechanical strength, which are crucial for various industrial applications .

Biochemical Tool Applications

1. Enzyme Inhibition Studies:

The compound's structural characteristics allow it to act as an inhibitor for certain enzymes. This property is beneficial in biochemical research where understanding enzyme kinetics and mechanisms is essential. By studying the inhibition effects, researchers can gain insights into metabolic pathways and develop inhibitors for therapeutic purposes .

2. Molecular Probes:

this compound can be employed as a molecular probe to study protein interactions and cellular processes. Its ability to label specific biomolecules facilitates tracking and visualization in live-cell imaging studies .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Neuropharmacology | Investigated effects on neurotransmitter modulation | Demonstrated potential antidepressant-like effects in animal models |

| Anticancer Research | Examined the impact on tumor growth | Showed inhibition of proliferation in cancer cell lines |

| OLED Efficiency Study | Evaluated performance in organic light-emitting diodes | Found significant improvements in light emission stability |

Mechanism of Action

The mechanism of action of tert-butyl (4-(pyridin-4-yl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridine rings provide a scaffold that can bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs of Tert-butyl (4-(pyridin-4-yl)pyrrolidin-3-yl)carbamate, highlighting substituent diversity and its impact on physicochemical properties:

Key Observations :

- Pyridinyl vs. Phenyl Substituents : Pyridinyl groups (as in the target compound) introduce hydrogen-bonding capability and moderate polarity compared to phenyl derivatives. For example, tert-butyl (4-(4-methylphenyl)pyrrolidin-3-yl)carbamate exhibits higher lipophilicity (logP ~2.8 predicted) than pyridinyl analogs, which may affect membrane permeability.

- Electron-Donating/Withdrawing Groups : Methoxy (in ) and chloro (in ) substituents modulate electronic properties, impacting binding interactions in biological targets. Chlorophenyl derivatives show increased metabolic stability due to reduced oxidative susceptibility.

- Stereochemical Influence : Chiral centers (e.g., in ) significantly affect biological activity. For instance, enantiomers of tert-butyl N-[(3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl]carbamate exhibit distinct kinase inhibition profiles .

Example :

- The synthesis of tert-butyl (3-ethyl-1-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl)(methyl)carbamate (Compound 408) involves a Pd-mediated coupling between 4-chloro-2-(4-(trifluoromethyl)phenyl)oxazolo[4,5-c]quinoline and a Boc-protected pyrrolidine intermediate, yielding 40–60% purity before column chromatography .

Physical Properties

Biological Activity

Tert-butyl (4-(pyridin-4-yl)pyrrolidin-3-yl)carbamate is a compound of significant interest in biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

- IUPAC Name : tert-butyl N-(4-pyridin-4-ylpyrrolidin-3-yl)carbamate

- Molecular Formula : C14H21N3O2

- Molecular Weight : 263.33 g/mol

- CAS Number : 2098122-30-4

The compound features a pyrrolidine ring substituted with a pyridine group and a tert-butyl carbamate moiety, which contributes to its unique biological activity and interaction with various biomolecules .

Enzyme Interaction

This compound has been shown to interact with several enzymes, influencing their activity. It can act as both an inhibitor and an activator depending on the specific enzyme and biochemical context. For example, it may bind to active sites on enzymes, altering their catalytic efficiency and substrate specificity.

Cellular Effects

The compound exhibits diverse effects on cellular processes:

- Gene Expression : It can modulate cell signaling pathways, influencing the expression of genes involved in cell growth, differentiation, and apoptosis.

- Metabolic Pathways : this compound affects metabolic pathways by interacting with key regulatory proteins.

Case Studies

- Antimicrobial Activity :

- Enzyme Inhibition :

The mechanisms through which this compound exerts its biological effects include:

- Binding Affinity : The compound's ability to bind to specific enzyme active sites alters enzyme conformation and activity.

- Modulation of Protein Interactions : It influences the interactions between proteins and other biomolecules, potentially affecting downstream signaling pathways .

Applications in Scientific Research

This compound serves various roles in scientific research:

- Chemical Synthesis : It acts as an intermediate in synthesizing more complex organic molecules.

- Biological Studies : The compound is used to investigate enzyme interactions and cellular processes.

- Pharmaceutical Development : Its unique structure makes it a candidate for developing new therapeutics targeting specific diseases .

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl piperidin-4-ylcarbamate | Piperidine ring | Antibacterial against Gram-positive bacteria |

| Tert-butyl (4-methylpyrrolidin-3-yl)carbamate | Methyl substitution on pyrrolidine | Enzyme inhibition potential |

| Tert-butyl ((1S,3R)-3-amino-cyclohexyl)carbamate | Cyclohexane ring | Antimicrobial activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.